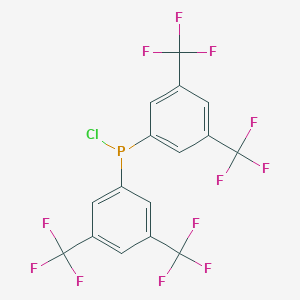

Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine

Vue d'ensemble

Description

Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine is a chemical compound with the molecular formula C16H6ClF12P. It is known for its use as a ligand in various catalytic reactions, particularly in the field of organic synthesis. The compound is characterized by the presence of two 3,5-di(trifluoromethyl)phenyl groups attached to a chlorophosphine moiety, which imparts unique chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine typically involves the reaction of 3,5-di(trifluoromethyl)phenylmagnesium bromide with phosphorus trichloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The general reaction scheme is as follows:

2C6H3(CF3)2MgBr+PCl3→(C6H3(CF3)2)2PCl+2MgBrCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis method. This includes optimizing reaction conditions such as temperature, pressure, and the use of solvents to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process.

Analyse Des Réactions Chimiques

Cross-Coupling Reactions

This compound demonstrates exceptional performance in palladium-catalyzed cross-coupling reactions due to its ability to stabilize metal centers while promoting oxidative addition and reductive elimination steps .

Mechanistic Insight :

The ligand’s trifluoromethyl groups lower electron density at palladium, favoring oxidative addition of aryl halides. Steric hindrance from the 3,5-substituted aryl groups prevents dimerization of catalytic intermediates .

Asymmetric Hydrogenation

When modified into chiral derivatives, this ligand enables enantioselective hydrogenation of prochiral alkenes and ketones :

-

Substrate Scope :

Case Study :

In rhodium-catalyzed hydrogenation of methyl (Z)-α-acetamidocinnamate, ligand derivatives achieved 96% ee at 0.1 mol% catalyst loading. Reaction parameters:

Hydrovinylation Reactions

The ligand promotes asymmetric hydrovinylation of styrenes, forming chiral 3-aryl-1-pentenes with high regio-/enantiocontrol :

| Styrene Derivative | % Yield | % ee |

|---|---|---|

| 4-Fluorostyrene | 83 | 91 |

| 2-Naphthylstyrene | 78 | 89 |

| Vinylferrocene | 68 | 85 |

Key Feature : The bulky aryl groups enforce a chiral pocket around the nickel center, dictating π-face selectivity during ethylene insertion .

Comparison with Related Ligands

| Ligand | Electron Withdrawing Effect | Steric Bulk (Tolman Cone Angle) | Optimal Reaction |

|---|---|---|---|

| PPh₃ | Low | 145° | General cross-coupling |

| JohnPhos (Cy₂PAr) | Moderate | 162° | Buchwald-Hartwig amination |

| Bis(3,5-(CF₃)₂C₆H₃)ClP (This ligand) | High | 178° | Electron-deficient substrates |

Advantages :

Applications De Recherche Scientifique

Chemical Properties and Structure

- Chemical Formula : C₁₆H₆ClF₁₂P

- Molecular Weight : 458.18 g/mol

- Melting Point : 25-29 °C

- Solubility : Insoluble in water

The compound's structure features two 3,5-di(trifluoromethyl)phenyl groups attached to a phosphorus atom, which plays a critical role in its function as a ligand in catalytic reactions.

Catalysis

Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine is primarily used as a ligand in various catalytic reactions. Its applications include:

- Buchwald-Hartwig Cross-Coupling Reaction : Utilized for forming carbon-nitrogen bonds, crucial in synthesizing pharmaceuticals and agrochemicals.

- Suzuki-Miyaura Coupling : Facilitates the formation of biaryl compounds from aryl halides and boronic acids.

- Stille Coupling : Involves the coupling of organotin compounds with aryl halides.

- Sonogashira Coupling : Enables the formation of alkynes from aryl halides and terminal alkynes.

- Negishi Coupling : Used for coupling aryl halides with organozinc reagents.

These reactions benefit from the compound's ability to stabilize transition metal complexes, enhancing reaction efficiency and selectivity .

Synthesis of Biologically Active Molecules

The compound is instrumental in synthesizing biologically active molecules, aiding drug discovery and development. Its role as a ligand allows for the creation of complex organic structures that can exhibit desired biological activities .

Pharmaceutical Development

In pharmaceutical chemistry, this compound is used to synthesize chiral phosphine-aminophosphine ligands for rhodium-catalyzed asymmetric hydrogenation. This application is crucial for producing enantiomerically pure compounds necessary for effective drug formulations .

Material Science

The compound contributes to advancements in materials science by serving as a precursor for fine chemicals and specialty materials. Its unique electronic properties make it suitable for developing high-performance materials .

Target Interactions

This compound acts primarily as a ligand that coordinates with transition metals such as palladium and rhodium. The interaction promotes various organic transformations through:

- Coordination Chemistry : Forms stable complexes that facilitate catalytic cycles.

- Electron-Withdrawing Effects : The trifluoromethyl groups enhance the electrophilicity of the metal center, improving reaction rates.

Reactions Involved

The compound participates in several types of reactions:

- Oxidation : Can be oxidized to form phosphine oxides.

- Substitution Reactions : Engages in ligand exchange processes.

Mécanisme D'action

The mechanism of action of Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine primarily involves its role as a ligand in catalytic reactions. The compound coordinates with transition metals to form metal-ligand complexes, which facilitate various chemical transformations. The presence of the 3,5-di(trifluoromethyl)phenyl groups enhances the electron-withdrawing properties of the ligand, thereby influencing the reactivity and selectivity of the catalytic process.

Comparaison Avec Des Composés Similaires

- Chlorodi(o-tolyl)phosphine

- Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine

- Bis(2,4,6-trimethylphenyl)phosphorus chloride

- Chloro(tert-butyl)phenylphosphine

Comparison: Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine is unique due to the presence of the trifluoromethyl groups, which impart strong electron-withdrawing effects. This makes it distinct from other similar compounds that may have different substituents, such as methyl or methoxy groups. The trifluoromethyl groups enhance the compound’s stability and reactivity, making it particularly useful in catalytic applications where high selectivity and efficiency are required.

Activité Biologique

Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine, also known as chlorobis[3,5-bis(trifluoromethyl)phenyl]phosphine, is a phosphine compound with significant applications in organic synthesis and catalysis. Its unique structural characteristics impart notable biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₆H₆ClF₁₂P

- Molecular Weight : 492.63 g/mol

- CAS Number : 142421-57-6

- Purity : ≥98% .

Synthesis and Applications

This compound is primarily synthesized for use as a reactant in the production of chiral phosphine ligands for various catalytic processes. These include:

- Rhodium-catalyzed asymmetric hydrogenation

- Palladium-catalyzed stereoselective allylation reactions

- Enantioselective hydrogenations .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing trifluoromethyl groups. The presence of these groups enhances the biological activity due to their lipophilic nature and ability to form multipolar interactions with target proteins. For instance:

- A series of urea derivatives with trifluoromethyl substitutions demonstrated significant anticancer activity against various human cancer cell lines, outperforming traditional chemotherapeutics like Doxorubicin in some cases .

- In vivo studies have shown that related compounds can inhibit liver tumor growth by targeting specific signaling pathways, such as the STAT3 pathway .

Antibacterial Activity

The antibacterial properties of trifluoromethyl-containing compounds have also been investigated. Compounds derived from this compound have shown promising results against bacterial strains. For example:

- Minimum inhibitory concentrations (MICs) were determined for several derivatives, indicating potent antibacterial effects against E. coli and Bacillus mycoides .

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Proteins : The trifluoromethyl groups enhance binding affinity to target proteins through multipolar interactions.

- Signal Pathway Modulation : Compounds have been shown to modulate key signaling pathways involved in cancer cell proliferation and apoptosis.

- Reactive Oxygen Species (ROS) Induction : Some derivatives induce ROS production leading to apoptosis in cancer cells .

Case Studies

Propriétés

IUPAC Name |

bis[3,5-bis(trifluoromethyl)phenyl]-chlorophosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H6ClF12P/c17-30(11-3-7(13(18,19)20)1-8(4-11)14(21,22)23)12-5-9(15(24,25)26)2-10(6-12)16(27,28)29/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZQEHBNAJGDCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H6ClF12P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408374 | |

| Record name | Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142421-57-6 | |

| Record name | Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.